1-Phenylpentan-1-amine hydrochloride
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Overview
Description
1-Phenylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group attached to a pentan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpentan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reductive amination of 1-phenylpentan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the hydrochloride salt being formed by subsequent treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The hydrochloride salt is then crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-Phenylpentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Phenylpentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by acting as a ligand for certain receptors or enzymes. This interaction can lead to changes in neurotransmitter levels, influencing various physiological processes .
Comparison with Similar Compounds
- 1-Phenylbutan-1-amine hydrochloride
- 1-Phenylhexan-1-amine hydrochloride
- 1-Phenylpropan-1-amine hydrochloride
Comparison: 1-Phenylpentan-1-amine hydrochloride is unique due to its specific chain length and the presence of the phenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
1-Phenylpentan-1-amine hydrochloride, also known as (1S)-1-phenylpentan-1-amine hydrochloride, is a chiral compound with significant biological activity, particularly in the context of central nervous system (CNS) stimulation. Its structural properties suggest potential interactions with neurotransmitter systems, making it a candidate for research into mood enhancement and cognitive function. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique chiral configuration, which influences its biological activity and pharmacological profile. The presence of a phenyl group attached to a pentane chain allows for diverse interactions within biological systems.
Structural Formula
This compound acts primarily as a stimulant through its interaction with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. The compound may function as a ligand for specific receptors or enzymes, modulating their activity and influencing biochemical pathways associated with mood and cognitive functions.
CNS Stimulation
Research indicates that this compound exhibits dose-dependent effects on the CNS. Low doses may enhance mood and cognitive function, while higher doses could lead to adverse effects. This duality underscores the importance of dosage in therapeutic applications.
Table 1: Summary of Biological Effects
Dose Range (mg/kg) | Effect | Observations |
---|---|---|
0.5 - 5 | Stimulatory | Increased alertness, improved mood |
5 - 15 | Moderate stimulation | Potential anxiety or restlessness |
>15 | Adverse effects | Risk of agitation or psychosis |
Study on Mood Enhancement
A study conducted on animal models demonstrated that administration of this compound at low doses resulted in significant improvements in mood-related behaviors. The researchers noted increased locomotor activity and elevated levels of neurotransmitters associated with pleasure and reward pathways.
Neurotransmitter Interaction Study
Another investigation focused on the compound's interaction with dopamine and norepinephrine transporters. Results indicated that this compound selectively inhibited the reuptake of these neurotransmitters, leading to increased synaptic availability and enhanced signaling in the CNS.
Applications in Pharmaceutical Research
The compound has notable applications in pharmaceutical research as a lead compound for developing new drugs targeting neurological disorders. Its properties make it suitable for further investigation into treatments for conditions such as depression and ADHD.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Type | Notable Features |
---|---|---|
3,4-Methylenedioxy-N-methylamphetamine | Phenethylamine | Potent psychoactive effects |
N,N-Dimethylphenethylamine | Tertiary Amine | Studied for mood disorders |
This compound | Aromatic Amine | Unique chiral configuration |
Properties
IUPAC Name |
1-phenylpentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNSARPWZWWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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